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Compound Name: L-METHIONINE (13C5,D8,15N)

Cat. No.: B1579928

Get Quote

Executive Summary
The strategic substitution of protium (

) with deuterium (

or D) in L-Methionine—yielding L-Methionine-d8—is a critical technique in modern
pharmacology and structural biology. This guide analyzes the physicochemical implications of
this substitution, specifically the Kinetic Isotope Effect (KIE) and its utility in mass spectrometry-
based proteomics (SILAC) and NMR spectroscopy. By increasing the mass by +8.05 Da and
strengthening carbon-hydrogen bonds, researchers can manipulate metabolic stability and
resolve complex spectral data with high precision.

The Physicochemical Basis: Bond Strength and KIE
The utility of L-Methionine-d8 rests on the fundamental difference between the Carbon-Protium

(C-H) and Carbon-Deuterium (C-D) bonds.

Zero-Point Energy and Activation Barriers
The C-D bond is shorter and stronger than the C-H bond. This is due to the lower zero-point

energy (ZPE) of the heavier isotope.
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Mechanism: The vibrational ground state of the C-D bond is lower than that of the C-H bond.

Consequently, more energy is required to reach the transition state for bond cleavage.

Outcome: Reactions involving C-D bond breakage (e.g., oxidative demethylation) proceed

significantly slower. This is the Primary Kinetic Isotope Effect (KIE), typically expressed as

.

The "D8" Configuration
In L-Methionine-d8, deuteration occurs at:

The Methyl Group (

-carbon): 3 Deuteriums. Critical for metabolic stability (demethylation resistance).

The Carbon Backbone (

-carbons): 5 Deuteriums. Critical for mass shift (+8 Da) and NMR spin system simplification.

Metabolic Stability and Drug Design
Methionine is a metabolic hotspot, susceptible to oxidation (sulfoxide formation) and enzymatic

demethylation via the S-Adenosylmethionine (SAM) cycle.

Impact on the SAM Cycle
Methionine is the precursor to SAM, the universal methyl donor.

Demethylation Resistance: The transfer of the methyl group from SAM to a substrate

involves breaking a C-S bond, but subsequent metabolic steps often involve C-H abstraction.

Deuteration of the methyl group (

) can retard the turnover of methyl pools.

Oxidative Stability: While sulfur oxidation is the primary route, C-H abstraction at the

-carbon or methyl group can be rate-limiting in specific degradation pathways (e.g., CYP450
mediated hydroxylation).
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Visualization: The Deuterated Methionine Cycle
The following diagram illustrates how L-Met-d8 integrates into the SAM cycle and where the

isotope effect exerts influence.
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Figure 1: The Methionine Cycle highlighting the 'KIE Checkpoint' where the heavier CD3 group

may slow methyl transfer rates compared to CH3.

Proteomics: The SILAC Application
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is the "Gold Standard" for

quantitative proteomics. While Lysine/Arginine labeling is standard (trypsin cleavage sites),

Methionine-d8 is crucial for specific use cases.

Why Met-d8?
Mass Shift (+8.05 Da): A shift of +8 Da is sufficient to separate the heavy peptide from the

light peptide's isotopic envelope. A smaller shift (e.g., D3) often results in overlap between

the Light (M+3) and Heavy (M+0) peaks, complicating quantification.

Metabolic Tracking: Essential for studying protein turnover rates where methionine is the

initiating amino acid.

Isobaric Resolution: Differentiates exogenous methionine uptake from endogenous recycling.

Data Comparison: Isotope Shifts
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Isotope Label
Mass Shift (

)

Risk of Envelope
Overlap

Suitability for High-
Res MS

Met-d3 (Methyl) +3.01 Da
High (Overlaps with

M+3 of light)
Low

13C5-Met +5.01 Da Moderate Medium

Met-d8 (Full) +8.05 Da
None (Clean

separation)
High (Preferred)

Experimental Protocol: Met-d8 SILAC Workflow
This protocol ensures complete incorporation of the label while mitigating common artifacts like

"proline conversion" (though less relevant for Met than Arg, metabolic scrambling is still a risk).

Reagents and Materials
Media: Methionine-deficient DMEM or RPMI 1640.

Heavy Isotope: L-Methionine (

), 98%+ atom D.

Dialyzed FBS: 10 kDa cutoff (Crucial to remove natural methionine).

Step-by-Step Methodology
Phase 1: Adaptation and Incorporation

Preparation: Reconstitute Met-deficient media with dialyzed FBS (10%) and L-Methionine-d8

(50 mg/L for DMEM). Prepare a parallel "Light" flask with natural L-Methionine.

Passaging: Culture cells for at least 5-6 cell doublings. This is the statistical threshold to

achieve >97% incorporation efficiency [1].

Validation: Lyse a small aliquot of cells. Perform an in-solution digestion and run LC-MS/MS.

Check a housekeeping protein (e.g., Tubulin) to verify that the heavy peptide intensity is

>97% of the total signal.
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Phase 2: Experiment and Lysis

Treatment: Apply drug/stimulus to the "Heavy" population; keep "Light" as vehicle control (or

vice versa).

Harvest: Wash cells 3x with ice-cold PBS to remove extracellular methionine.

Lysis: Lyse cells in 8M Urea or SDS-based buffer.

Quantification: Perform BCA assay. Critical: Mix Light and Heavy lysates at a strict 1:1 ratio

based on protein mass before digestion to minimize technical variance.

Phase 3: Digestion and MS Analysis

Reduction/Alkylation: DTT (5mM) followed by Iodoacetamide (15mM).

Digestion: Trypsin (1:50 enzyme-to-protein ratio) overnight.

Desalting: C18 StageTip or SPE column.

LC-MS/MS: Analyze using a high-resolution Orbitrap or TOF instrument. Set the search

engine (e.g., MaxQuant) variable modification to Methionine-d8 (+8.05 Da).

Visualization: SILAC Workflow
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Figure 2: The SILAC workflow ensuring precise mixing of Light and Heavy lysates prior to

enzymatic digestion.

Structural Biology: NMR Applications
In Nuclear Magnetic Resonance (NMR) of large proteins (>30 kDa), signal overlap is a major

hurdle.

Spectral Simplification: By using a deuterated background (Met-d8 in a

environment), researchers suppress the strong proton signals from the methionine side
chain.

Methyl-TROSY: Conversely, researchers may use a specific precursor where only the methyl

group is

labeled, while the rest of the methionine (and protein) is deuterated. However, full Met-d8 is
used when the goal is to remove methionine resonances to observe other residues clearly
(Reverse Labeling) [2].
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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